

Application of Disodium Sulfite in DNA and RNA Extraction Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sulfite*

Cat. No.: *B12384655*

[Get Quote](#)

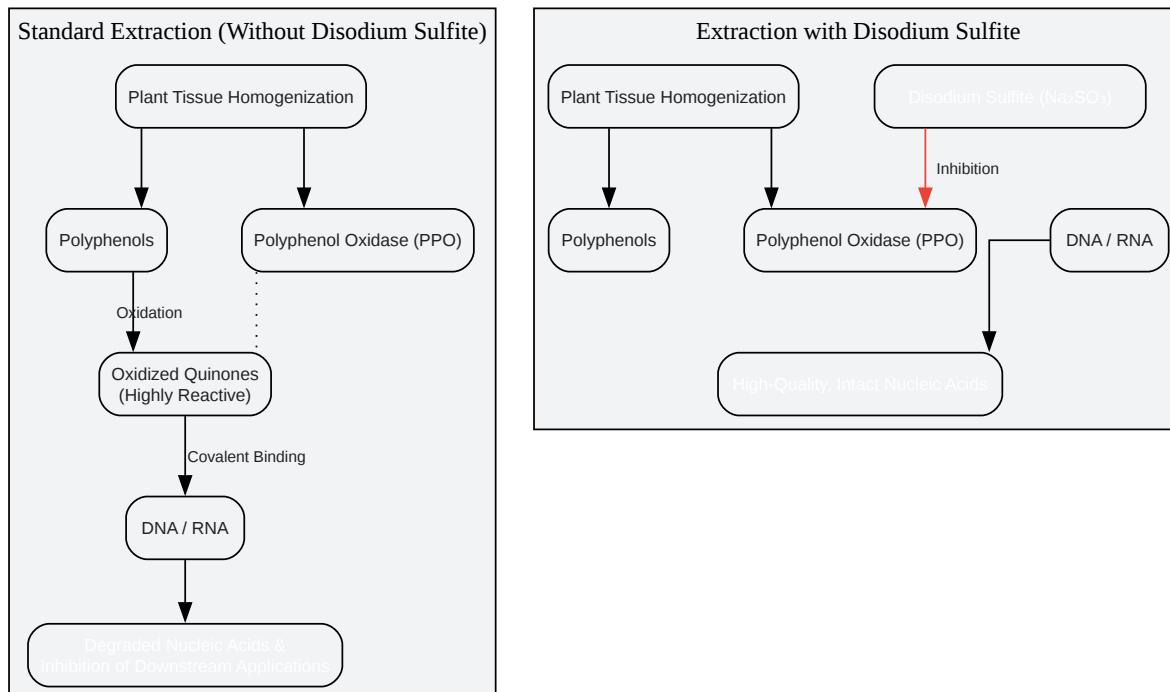
For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality nucleic acids is a critical prerequisite for a wide range of molecular biology applications, from PCR and qPCR to next-generation sequencing and various genotyping and gene expression analyses. However, many biological samples, particularly those of plant origin, are rich in secondary metabolites such as polyphenols and tannins. Upon tissue homogenization, these compounds are released and can be oxidized by endogenous enzymes like polyphenol oxidase (PPO). The resulting oxidized products, primarily quinones, can covalently bind to and damage DNA and RNA, leading to lower yields, degradation, and inhibition of downstream enzymatic reactions.

Disodium sulfite (Na_2SO_3), a readily available and inexpensive chemical, serves as a potent antioxidant and reducing agent in nucleic acid extraction buffers. Its primary role is to inhibit the enzymatic browning caused by polyphenol oxidation, thereby protecting the integrity and improving the yield and purity of the extracted DNA and RNA. This application note provides detailed protocols and data on the use of disodium sulfite in nucleic acid extraction.

Mechanism of Action


Disodium sulfite prevents the degradation of nucleic acids by interfering with the polyphenol oxidation pathway. Its mechanism involves:

- Inhibition of Polyphenol Oxidase (PPO): Disodium sulfite acts as an inhibitor of PPO, the enzyme responsible for catalyzing the oxidation of phenols to highly reactive quinones.
- Reduction of Quinones: Should any quinones be formed, disodium sulfite can reduce them back to their original polyphenol form, preventing them from binding to nucleic acids.
- Scavenging of Reactive Oxygen Species: As a reducing agent, it helps to maintain a cellular environment that is less conducive to oxidative damage of nucleic acids.

By incorporating disodium sulfite into the lysis buffer, researchers can effectively neutralize the detrimental effects of polyphenolic compounds, leading to a significant improvement in the quality of the isolated nucleic acids.

Visualizing the Protective Role of Disodium Sulfite

The following diagram illustrates the mechanism by which disodium sulfite prevents polyphenol-mediated nucleic acid degradation.

[Click to download full resolution via product page](#)

Caption: Mechanism of Disodium Sulfite in Nucleic Acid Protection.

Quantitative Impact of Disodium Sulfite on Nucleic Acid Extraction

The inclusion of disodium sulfite in extraction buffers has been shown to significantly enhance both the yield and purity of DNA and RNA from challenging plant tissues.

DNA Extraction Data

Plant Species	Method	Average DNA Yield (µg/g tissue)	A260/A280 Ratio	Citation
Acacia spp.	Standard CTAB	Low / Degraded	N/A	[1]
CTAB + Sodium Sulfite	High Molecular Weight	~1.8	[1]	
Citrus Leaves	Standard Protocol	Lower Yield	Suboptimal	[2]
Protocol + Sodium Sulfite	Higher Yield & Stability	Improved	[2]	

RNA Extraction Data

Plant Species	Method	Relative RNA Yield	A260/A280 Ratio	Citation
Potato Tuber	Commercial Kits	1x	~1.70-1.75	[3]
Protocol + 0.65-0.70% Sodium Sulfite	2-3x	Improved	[3]	
Black Pepper	Standard AGPC	Lower Sensitivity in RT-PCR	N/A	
AGPC + 0.5% Sodium Sulfite	Higher Sensitivity in RT-PCR	Improved		

Experimental Protocols

Below are detailed protocols for DNA and RNA extraction incorporating disodium sulfite, optimized for plant tissues rich in secondary metabolites.

Protocol 1: High-Quality Genomic DNA Extraction from Plant Tissues (CTAB Method)

This protocol is adapted from methodologies that have proven effective for recalcitrant plant species.

Materials:

- CTAB Extraction Buffer:
 - 2% (w/v) CTAB (Cetyltrimethylammonium bromide)
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) Polyvinylpyrrolidone (PVP-40)
 - 0.2% (w/v) Disodium Sulfite (add fresh before use)
- 2-Mercaptoethanol (add to CTAB buffer to a final concentration of 0.2% (v/v) just before use in a fume hood)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

- Sample Preparation: Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
- Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with freshly added 2-mercaptoethanol and disodium sulfite. Vortex vigorously to mix.

- Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tubes every 15-20 minutes.
- First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.
- Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid disturbing the interface.
- DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible.
- Pelleting: Incubate at -20°C for at least 30 minutes (or overnight) and then centrifuge at 12,000 x g for 20 minutes at 4°C.
- Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C. Repeat the wash step.
- Drying: Decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet.
- Resuspension: Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.

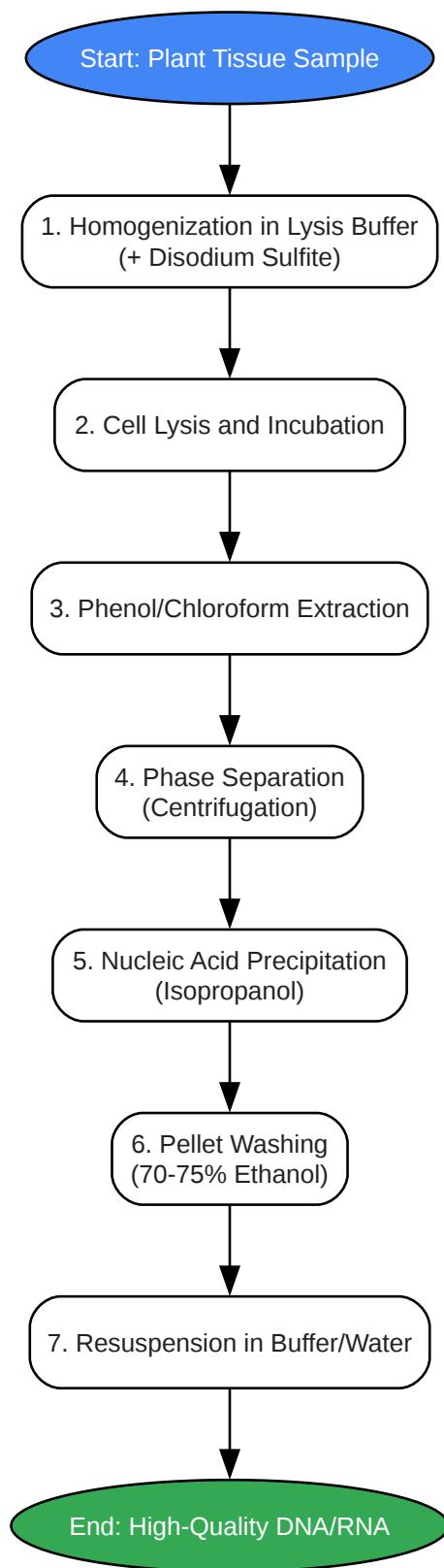
Protocol 2: Total RNA Extraction from Plant Tissues (Modified AGPC Method)

This protocol is a modification of the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method, enhanced with disodium sulfite for improved RNA yield and quality from challenging tissues.

Materials:

- Extraction Buffer (prepare fresh):

- Guanidinium thiocyanate (4 M)
- Sodium citrate (25 mM, pH 7.0)
- Sarkosyl (0.5% w/v)
- 0.5% (w/v) Disodium Sulfite
- 2-Mercaptoethanol (add to 1% v/v just before use)
- 2 M Sodium acetate (pH 4.0)
- Water-saturated phenol
- Chloroform:Isoamyl alcohol (49:1)
- Isopropanol
- 75% Ethanol (in DEPC-treated water)
- DEPC-treated water


Procedure:

- Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of Extraction Buffer using a rotor-stator homogenizer or a mortar and pestle with liquid nitrogen.
- Phase Separation: To the homogenate, add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). Vortex for 30 seconds and incubate on ice for 15 minutes.
- Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to a new tube.
- RNA Precipitation: Add an equal volume of isopropanol. Mix and incubate at -20°C for at least 1 hour.

- Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Drying: Briefly air-dry the pellet for 5-10 minutes.
- Resuspension: Dissolve the RNA in 30-50 µL of DEPC-treated water. Store at -80°C.

Experimental Workflow Visualization

The following diagram outlines the general workflow for nucleic acid extraction from plant tissues using a buffer supplemented with disodium sulfite.

[Click to download full resolution via product page](#)

Caption: General Workflow for Nucleic Acid Extraction with Disodium Sulfite.

Application in Non-Plant Tissues

While the primary application of disodium sulfite in nucleic acid extraction is for plant tissues due to the high content of polyphenols, its use in animal tissues is less common and generally not required. Most standard protocols for DNA and RNA extraction from animal cells and tissues do not include disodium sulfite as these samples typically lack significant amounts of interfering polyphenolic compounds.

Conclusion

Disodium sulfite is a simple, cost-effective, and highly efficient additive for DNA and RNA extraction buffers, particularly for plant species rich in polyphenols and tannins. Its ability to inhibit polyphenol oxidase and prevent the oxidation of these interfering compounds leads to a significant improvement in the yield, quality, and integrity of the isolated nucleic acids. The protocols provided herein offer robust methods for researchers to obtain high-quality DNA and RNA suitable for a wide array of sensitive downstream molecular applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccb.ucr.edu [ccb.ucr.edu]
- 2. benchchem.com [benchchem.com]
- 3. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 4. To cite this document: BenchChem. [Application of Disodium Sulfite in DNA and RNA Extraction Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-and-rna-extraction-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com